Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hydroxy group, and an ethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-ethylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 3-(2-ethylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-ethylphenyl)-2-hydroxypropanol.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methylphenyl)-2-hydroxypropanoate: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Methyl 3-(2-phenyl)-2-hydroxypropanoate: Lacks the ethyl substitution on the phenyl ring.
Uniqueness
Methyl 3-(2-ethylphenyl)-2-hydroxypropanoate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-(2-ethylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-9-6-4-5-7-10(9)8-11(13)12(14)15-2/h4-7,11,13H,3,8H2,1-2H3 |
InChI Key |
ZXLUIAOGZYHUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(C(=O)OC)O |
Origin of Product |
United States |
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